molecular formula C10H15NO6S B12657845 O-Methyl-3-phenyl-L-alanine hydrogen sulphate CAS No. 51186-39-1

O-Methyl-3-phenyl-L-alanine hydrogen sulphate

Cat. No.: B12657845
CAS No.: 51186-39-1
M. Wt: 277.30 g/mol
InChI Key: MYRFJBDNOSVJTE-FVGYRXGTSA-N
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Description

O-Methyl-3-phenyl-L-alanine hydrogen sulphate is a chemical compound with the molecular formula C10H15NO6S and a molecular weight of 277.2942 It is known for its unique structure, which includes a phenyl group and a methylated alanine moiety

Preparation Methods

The synthesis of O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be achieved through several synthetic routes. One common method involves the methylation of 3-phenyl-L-alanine followed by the addition of hydrogen sulphate. The reaction conditions typically include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

O-Methyl-3-phenyl-L-alanine hydrogen sulphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrogen sulphate group is replaced by other nucleophiles like halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

O-Methyl-3-phenyl-L-alanine hydrogen sulphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Methyl-3-phenyl-L-alanine hydrogen sulphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active compounds. The exact pathways and molecular targets depend on the specific context in which the compound is used, such as in enzymatic reactions or drug development .

Comparison with Similar Compounds

O-Methyl-3-phenyl-L-alanine hydrogen sulphate can be compared with other similar compounds, such as:

    3-Phenyl-L-alanine: Lacks the methyl group, leading to different reactivity and applications.

    O-Methyl-L-tyrosine: Contains a hydroxyl group instead of a phenyl group, resulting in distinct chemical properties.

    L-Alanine:

Properties

CAS No.

51186-39-1

Molecular Formula

C10H15NO6S

Molecular Weight

277.30 g/mol

IUPAC Name

(2S)-2-amino-3-(2-methylphenyl)propanoic acid;sulfuric acid

InChI

InChI=1S/C10H13NO2.H2O4S/c1-7-4-2-3-5-8(7)6-9(11)10(12)13;1-5(2,3)4/h2-5,9H,6,11H2,1H3,(H,12,13);(H2,1,2,3,4)/t9-;/m0./s1

InChI Key

MYRFJBDNOSVJTE-FVGYRXGTSA-N

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

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